3-(2,2,2-Trifluoroethoxy)propanenitrile
Overview
Description
3-(2,2,2-Trifluoroethoxy)propanenitrile (FEON) is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density lithium nickel cobalt manganese (Li|NCM) batteries .
Molecular Structure Analysis
The molecular formula of 3-(2,2,2-Trifluoroethoxy)propanenitrile is C5H6F3NO . Its average mass is 153.102 Da and its monoisotopic mass is 153.040146 Da .Chemical Reactions Analysis
In the context of Li|NCM batteries, FEON-based electrolytes have shown better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)propanenitrile has a density of 1.2±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 127.2±3.0 cm3 .Scientific Research Applications
Electrolytes for Lithium-Ion Batteries
3-(2,2,2-Trifluoroethoxy)propanenitrile and similar compounds have applications in the development of safe electrolytes for lithium-ion batteries. A study by Liu et al. (2016) introduces mixtures involving nitrile-functionalized glyme and hydrofluoroether as safe electrolytes. These electrolytes demonstrate high safety, better wettability to separators and electrodes, high oxidation potentials, and good conductivity, making them a potential choice for practical application in lithium-ion batteries (Liu et al., 2016).
Polymer Compatibility Studies
Inverse gas chromatographic studies involving similar nitrile compounds have been conducted to understand their compatibility with certain polymers. A study by Edelman and Fradet (1989) explores this for compounds like 1,2,3-propanetriyl trinitrate in different polymer environments. These studies are crucial for understanding the interactions and compatibility of such nitriles with various polymers, which is significant in material science (Edelman & Fradet, 1989).
Synthesis of Organic Compounds
The compound and its related chemical structures are used in the synthesis of organic compounds. Zhang and Studer (2014) describe the synthesis of 2-trifluoromethylated indoles, demonstrating the utility of similar nitriles in organic synthesis. Such methodologies are crucial in medicinal chemistry and pharmaceutical research (Zhang & Studer, 2014).
Organic Synthesis Activation and Conversion
Trifluoromethanesulfonic anhydride, which is related to 3-(2,2,2-Trifluoroethoxy)propanenitrile, has been widely used in synthetic organic chemistry. Qin, Cheng, and Jiao (2022) highlight its use for the conversion of various compounds and its role as an activator in nitrogen-containing heterocycles and nitriles. This demonstrates the compound's significance in developing new methods in organic synthesis (Qin, Cheng, & Jiao, 2022).
Molecular Structure Analysis
Studies like the one conducted by Leung, Marshall, and Stuart (2020) on 3-fluoro-1,2-epoxypropane help in understanding the molecular structure and properties of related fluorinated compounds. Such research contributes to the broader field of chiral analysis and molecular structure determination (Leung, Marshall, & Stuart, 2020).
Future Directions
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICCSXJVXICAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640971 | |
Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)propanenitrile | |
CAS RN |
272128-06-0 | |
Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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